![molecular formula C15H21FN2O B7629675 N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7629675.png)
N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide, also known as FMA or FMAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMAA belongs to the class of N-phenylacetamides, which are known for their analgesic and anesthetic properties.
Mécanisme D'action
N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA is believed to act as a mu-opioid receptor agonist, which is a type of opioid receptor that is involved in the modulation of pain. By binding to this receptor, N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA is thought to produce analgesic effects. N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA has also been shown to have anesthetic effects, which may be due to its ability to enhance the activity of GABA receptors.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA has been shown to produce analgesic effects in animal models, as well as sedation and hypnosis at higher doses. It has also been shown to have anesthetic effects, including the ability to induce loss of consciousness and immobility. N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA has been found to have a relatively short duration of action, which may make it useful for certain types of procedures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA is that it has been shown to produce analgesic and anesthetic effects in animal models, which may make it useful for studying pain and anesthesia. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA has not been extensively studied in humans, so its safety and efficacy in humans is not known.
Orientations Futures
There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA. One area of interest is the development of more potent and selective mu-opioid receptor agonists, which may have improved analgesic effects and fewer side effects than currently available opioids. Another potential direction is the investigation of N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA's effects on other neurotransmitter systems, such as the GABA and glutamate systems. Finally, more research is needed to determine the safety and efficacy of N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA involves the reaction of 2-fluorobenzylamine with piperidine-4-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization. The yield of N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA varies depending on the reaction conditions, but it is typically around 50-60%.
Applications De Recherche Scientifique
N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA has been studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have analgesic effects in animal models, and it is believed to act through the modulation of the mu-opioid receptor. N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamideA has also been studied for its potential use as an anesthetic agent, as it has been shown to produce dose-dependent sedation and hypnosis in rats.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-12(19)18(14-7-9-17(2)10-8-14)11-13-5-3-4-6-15(13)16/h3-6,14H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHNUBIRYXUCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1F)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.